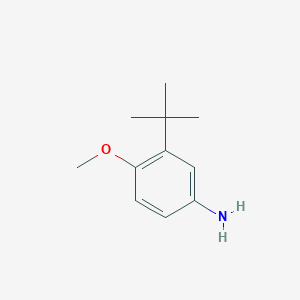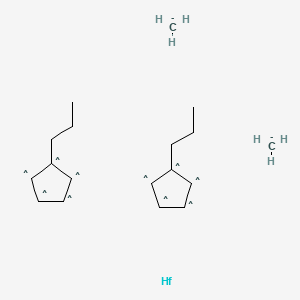![molecular formula C13H15NO2 B12099419 Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)
Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, featuring a benzyl ester group. This compound is of interest due to its unique bicyclic structure, which imparts rigidity and distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate typically starts from [1.1.1]propellane. The process involves the following steps:
Formation of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid: This is achieved by reacting [1.1.1]propellane with appropriate reagents to introduce the amino and carboxyl groups.
Esterification: The carboxylic acid group is then esterified with benzyl alcohol under acidic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:
Bulk synthesis of [1.1.1]propellane: This is the starting material for the synthesis.
Efficient conversion to 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid: Using optimized reaction conditions to maximize yield.
Esterification: Large-scale esterification processes to produce the final product.
化学反应分析
Types of Reactions:
Oxidation: Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
科学研究应用
Chemistry: Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound is used to study the effects of rigid bicyclic structures on biological activity. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential use in drug development, particularly as a bioisostere for more flexible molecules. Its rigid structure can enhance the stability and specificity of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
作用机制
The mechanism of action of benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
相似化合物的比较
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid: The parent compound without the benzyl ester group.
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: A similar compound with a methyl ester group instead of a benzyl ester.
Uniqueness: Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is unique due to its benzyl ester group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c14-13-7-12(8-13,9-13)11(15)16-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |
InChI 键 |
GCDFOINIUNJBNE-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)N)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)

![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)
![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)




![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)


![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)


